rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate
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Overview
Description
rac-Methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system and the introduction of the benzyl and carboxylate groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
rac-Methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rac-methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-Methyl (3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate; trifluoroacetic acid
Uniqueness
rac-Methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate is unique due to its specific structural features, such as the benzyl group and the furo[2,3-c]pyrrole ring system. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
2381531-55-9 |
---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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